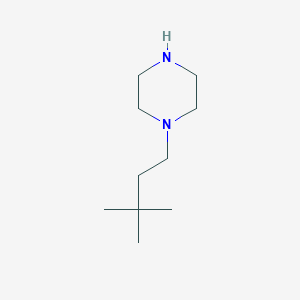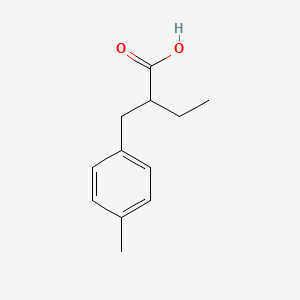
2-(4-Methyl-benzyl)-butyric acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Antibiofilm Agent
2-(4-Methyl-benzyl)-butyric acid has potential applications as an antibiofilm agent . For instance, a compound known as ABC-1 (antibiofilm compound-1), which is synthesized from 5-methoxy-2-[(4-methyl-benzyl) sulfanyl]-1H-benzimidazole, has shown an antibiofilm effect against the Gram-negative bacteria Vibrio cholera and P. aeruginosa .
Synthesis of Benzaldehyde Analogues
This compound can also be used in the synthesis of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues . These analogues have been synthesized in good yield by the click reaction .
Mecanismo De Acción
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 2-(4-Methyl-benzyl)-butyric acid involves several chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo reactions at the benzylic position, which is the carbon atom next to the aromatic ring . These reactions can be either SN1 or SN2, depending on the nature of the benzylic halides .
Biochemical Pathways
The compound’s reactions at the benzylic position can influence various biochemical pathways, leading to different downstream effects .
Result of Action
The result of the action of 2-(4-Methyl-benzyl)-butyric acid involves changes at the molecular and cellular levels. For example, the compound’s reactions at the benzylic position can lead to the formation of new compounds . These new compounds can have various effects on cells, depending on their chemical properties and the cells’ characteristics.
Action Environment
The action, efficacy, and stability of 2-(4-Methyl-benzyl)-butyric acid can be influenced by various environmental factors. These include the presence of other compounds, the pH of the environment, temperature, and the presence of specific enzymes or receptors .
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-11(12(13)14)8-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORCKUHKWCGHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-benzyl)-butyric acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

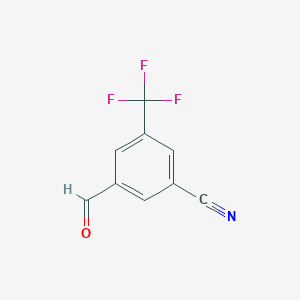


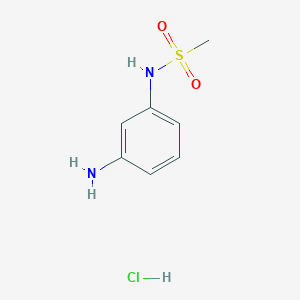

![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B3145291.png)
![(3R,5R,8S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,10,12,13,14,15,16-tetradecahydro-17H-cyclopenta[A]phenanthren-17-one](/img/structure/B3145294.png)

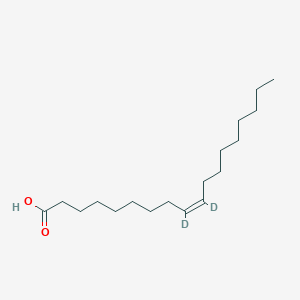
![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3145309.png)
![Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-](/img/structure/B3145313.png)
![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B3145319.png)

